molecular formula C14H26O3 B045468 6-(4-Hydroxynonyl)oxan-2-one CAS No. 122629-53-2

6-(4-Hydroxynonyl)oxan-2-one

Cat. No. B045468
M. Wt: 242.35 g/mol
InChI Key: ZRHKNPWKUIWHMC-UHFFFAOYSA-N
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Description

6-(4-Hydroxynonyl)oxan-2-one, also known as 4-HNO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of cyclic nitrones, which are known for their ability to scavenge free radicals and protect against oxidative stress. In

Mechanism Of Action

The mechanism of action of 6-(4-Hydroxynonyl)oxan-2-one is based on its ability to scavenge free radicals and protect against oxidative stress. The compound reacts with reactive oxygen species (ROS) and nitrogen species (RNS), neutralizing them and preventing them from causing damage to cells. Additionally, 6-(4-Hydroxynonyl)oxan-2-one has been shown to activate the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification genes.

Biochemical And Physiological Effects

Studies have shown that 6-(4-Hydroxynonyl)oxan-2-one has a number of biochemical and physiological effects. The compound has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. Additionally, 6-(4-Hydroxynonyl)oxan-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 6-(4-Hydroxynonyl)oxan-2-one in lab experiments is its ability to scavenge free radicals and protect against oxidative stress. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Additionally, the compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 6-(4-Hydroxynonyl)oxan-2-one is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 6-(4-Hydroxynonyl)oxan-2-one. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to explore the compound's effects on cardiovascular health and cancer. Finally, research on the compound's mechanism of action and its potential interactions with other compounds could lead to the development of more effective treatments for a range of diseases.

Synthesis Methods

The synthesis of 6-(4-Hydroxynonyl)oxan-2-one involves the reaction between 4-nitroso-9-oxo-nonan-1,5-diol and 1,2-dibromoethane in the presence of a base. This reaction results in the formation of the cyclic nitrone, 6-(4-Hydroxynonyl)oxan-2-one, in good yield. This synthesis method has been optimized to produce high purity and yield of the compound.

Scientific Research Applications

6-(4-Hydroxynonyl)oxan-2-one has been studied extensively for its potential therapeutic applications. The compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. These properties make 6-(4-Hydroxynonyl)oxan-2-one a promising candidate for the treatment of various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.

properties

CAS RN

122629-53-2

Product Name

6-(4-Hydroxynonyl)oxan-2-one

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

6-(4-hydroxynonyl)oxan-2-one

InChI

InChI=1S/C14H26O3/c1-2-3-4-7-12(15)8-5-9-13-10-6-11-14(16)17-13/h12-13,15H,2-11H2,1H3

InChI Key

ZRHKNPWKUIWHMC-UHFFFAOYSA-N

SMILES

CCCCCC(CCCC1CCCC(=O)O1)O

Canonical SMILES

CCCCCC(CCCC1CCCC(=O)O1)O

synonyms

9-HGTDL
9-hydroxy-gamma-tetradecalactone

Origin of Product

United States

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